Trioctadecylamine
CAS No.: 102-88-5
Cat. No.: VC21039934
Molecular Formula: C54H111N
Molecular Weight: 774.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102-88-5 |
|---|---|
| Molecular Formula | C54H111N |
| Molecular Weight | 774.5 g/mol |
| IUPAC Name | N,N-dioctadecyloctadecan-1-amine |
| Standard InChI | InChI=1S/C54H111N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55(53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-54H2,1-3H3 |
| Standard InChI Key | BUHHOHWMNZQMTA-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC |
Introduction
Chemical Identity and Structure
Basic Chemical Information
Trioctadecylamine possesses a well-defined chemical identity that distinguishes it from other tertiary amines. The table below summarizes its key chemical identifiers:
| Parameter | Value |
|---|---|
| Chemical Name | Trioctadecylamine |
| CAS Registry Number | 102-88-5 |
| Molecular Formula | C54H111N |
| Molecular Weight | 774.47 g/mol |
| Synonyms | 1-Octadecanamine, N,N-dioctadecyl-; Tristearylamine |
Molecular Structure
The molecular structure of trioctadecylamine features a central nitrogen atom with three octadecyl (C18H37) chains radiating outward. This configuration creates a highly hydrophobic molecule with limited water solubility but excellent solubility in organic solvents. The tertiary amine functional group provides a weak basic center, while the long hydrocarbon chains dominate the physical properties of the compound .
The spatial arrangement of the three octadecyl chains around the nitrogen atom creates a bulky, three-dimensional structure that influences its reactivity, surfactant properties, and interactions with other chemical species.
Physical Properties
General Physical Characteristics
Trioctadecylamine appears as a white solid at room temperature, reflecting its high molecular weight and the strong intermolecular forces between the long hydrocarbon chains. The compound's physical state is significantly different from shorter-chain tertiary amines, which tend to be liquids at room temperature .
Key Physical Properties
The table below summarizes the important physical properties of trioctadecylamine:
| Property | Value | Notes |
|---|---|---|
| Physical State | White solid | At room temperature |
| Melting Point | 54°C | Experimentally determined |
| Boiling Point | 619.36°C | Rough estimate at 760 mmHg |
| Density | 0.9303 g/cm³ | Estimated value |
| Refractive Index | 1.4927 | Estimated value |
| Flash Point | 333°C | Safety parameter |
| LogP | 20.07290 | Indicates extremely high lipophilicity |
| Polar Surface Area (PSA) | 3.24000 | Small PSA typical for tertiary amines |
These physical properties highlight trioctadecylamine's highly non-polar nature, with a very high partition coefficient (LogP) indicating extreme lipophilicity. The compound's melting point of 54°C is significantly higher than that of shorter-chain tertiary amines, reflecting the increased intermolecular forces between the long hydrocarbon chains .
Synthesis Methods
Laboratory Synthesis
One documented synthetic route for trioctadecylamine involves the alkylation of dioctadecylamine with 1-bromooctadecane. The specific procedure reported in the research literature is as follows:
Dioctadecylamine (1.00 g, 1.92 mmol) is reacted with 1-bromooctadecane (962 mg, 2.89 mmol). The crude product is subsequently purified by flash column chromatography using silica gel with a pentane/ethyl acetate solvent system (ratio ranging from 50:1 to 30:1). This method yields trioctadecylamine as a white solid with a reported yield of approximately 41% (603 mg) .
Spectral Characterization
The synthesized trioctadecylamine can be characterized by nuclear magnetic resonance (NMR) spectroscopy, providing confirmation of its structure:
¹H NMR (500 MHz, CDCl₃): δ 2.37 (t, J = 7.2 Hz, 6H), 1.44–1.37 (m, 6H), 1.35–1.17 (m, 90H), 0.88 (t, J = 6.9 Hz, 9H) .
¹³C NMR (126 MHz, CDCl₃): δ 32.1, 29.9 (br), 29.8 (br), 29.5, 22.9, 14.3 .
IR (ATR): ṽ (cm⁻¹) = 2953, 2914, 2843, 1471, 717 .
These spectral data confirm the structure of trioctadecylamine, with the ¹H NMR showing characteristic signals for the methylene groups adjacent to the nitrogen atom (δ 2.37), as well as the large signal at δ 1.35–1.17 representing the numerous methylene groups in the hydrocarbon chains.
Chemical Reactivity
Acid-Base Properties
As a tertiary amine, trioctadecylamine exhibits basic properties, though its basicity is somewhat hindered by the steric bulk of the three large octadecyl chains. The compound can form ammonium salts with acids. For example, when treated with trifluoroacetic acid, it forms trioctadecylammonium 2,2,2-trifluoroacetate .
The protonation of trioctadecylamine significantly alters its physical properties, particularly its solubility profile, as the charged ammonium species exhibits different solvent interactions compared to the neutral amine.
Coordination Chemistry
The nitrogen atom in trioctadecylamine has a lone pair of electrons that can coordinate with various metal ions and Lewis acids. This coordination capability, combined with the lipophilic nature of the octadecyl chains, makes trioctadecylamine potentially useful in metal extraction and phase-transfer applications, similar to other tertiary amines with long alkyl chains.
| Supplier | Product Name | Purity | Package Size | Price (USD) | Date Updated |
|---|---|---|---|---|---|
| Sigma-Aldrich | TRIOCTADECYLAMINE | Aldrich grade | 50 mg | $139 | 2024/03/01 |
This pricing reflects the compound's specialized nature and limited commercial production scale .
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